molecular formula C15H18N2O2 B6539179 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide CAS No. 1060262-61-4

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide

Cat. No.: B6539179
CAS No.: 1060262-61-4
M. Wt: 258.32 g/mol
InChI Key: GAKJJXUPNBZHDA-UHFFFAOYSA-N
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Description

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound characterized by two cyclopropane rings and carboxamide functional groups. The structure features a phenyl core substituted with a cyclopropanecarboxamide group and a cyclopropylcarbamoyl-methyl moiety. Its structural analogs, however, are linked to diverse uses, including herbicides, pharmaceuticals, and psychoactive substances .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14(16-12-7-8-12)9-10-1-5-13(6-2-10)17-15(19)11-3-4-11/h1-2,5-6,11-12H,3-4,7-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJJXUPNBZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide typically involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction can be carried out using standard organic synthesis techniques, such as amidation reactions, which involve the formation of an amide bond between the cyclopropylamine and the carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The production process must adhere to safety and environmental regulations to ensure the quality and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It may serve as a tool in biological studies to investigate the effects of cyclopropyl-containing compounds on biological systems.

  • Industry: Use in the production of agrochemicals, such as herbicides and pesticides, due to its potential herbicidal properties.

Mechanism of Action

The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group may play a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Cyclopropanecarboxamide Moieties

Cyprosulfamide
  • Structure : N-[4-(Cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide.
  • Key Features : A sulfonylbenzamide linker replaces the methylene group in the target compound.
  • Application : Herbicide safener used in combination with thiencarbazone-methyl and isoxaflutole to enhance crop tolerance .
  • Relevance : Demonstrates the role of cyclopropanecarboxamide in agrochemicals, likely stabilizing interactions with plant enzymes.
Tozasertib Lactate
  • Structure: N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide.
  • Key Features : Incorporates a pyrimidine-thioether linkage and piperazine substituents.
  • Application : Antineoplastic agent (MK-0457/VX-680) targeting Aurora kinases in cancer therapy .
  • Relevance : Highlights the pharmacological versatility of cyclopropanecarboxamide derivatives in kinase inhibition.
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
  • Structure: Thiophene-methylamino substitution on the phenyl ring.
  • Key Features : Heterocyclic thiophene group enhances lipophilicity.

Functional Analogs in Herbicidal and Pharmaceutical Contexts

Cyclopropylfentanyl
  • Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide.
  • Key Features : Piperidine and phenylethyl groups replace the phenyl-methyl substituents.
  • Application : Potent opioid analgesic with ~100× the potency of morphine; linked to illicit use as a new psychoactive substance (NPS) .
  • Relevance : Illustrates the risks of structural modifications to cyclopropanecarboxamide in creating uncontrolled analogs.
N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}carbamoyl)-2-methylphenyl]cyclopropanecarboxamide
  • Structure : Contains a methoxyphenyl-carbamoyl-ethyl side chain.
  • Properties: Calculated LogD (5.5) = 3.31, pKa = 12.43, indicating moderate lipophilicity and strong hydrogen-bond donor capacity .
  • Application : Likely a protease or receptor antagonist due to extended amide linkages.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Application Evidence Source
Target Compound C₁₆H₁₉N₂O₂ 283.34 Phenyl, cyclopropane, carboxamide Undocumented -
Cyprosulfamide C₁₉H₂₀N₂O₅S 388.44 Sulfonylbenzamide, methoxy Herbicide safener
Tozasertib Lactate C₂₃H₂₈N₈OS·C₃H₆O₃ 464.59 (base) Pyrimidine, piperazine, pyrazole Antineoplastic
Cyclopropylfentanyl C₂₃H₂₈N₂O 364.49 Piperidine, phenylethyl Opioid analgesic/NPS
N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}...) C₂₂H₂₄N₄O₄ 408.45 Methoxyphenyl, ethyl-carbamoyl Potential protease target

Research Findings and Trends

  • Agrochemical Utility : Cyprosulfamide and related compounds () underscore the role of cyclopropanecarboxamide in enhancing herbicidal efficacy through enzyme interaction or safening mechanisms.
  • Pharmaceutical Diversity : Tozasertib and cyclopropylfentanyl demonstrate divergent applications—kinase inhibition vs. opioid receptor agonism—emphasizing the scaffold’s adaptability .
  • Structural Determinants : Substituents like sulfonyl groups (Cyprosulfamide) or piperidine (cyclopropylfentanyl) dictate target specificity, while cyclopropane contributes to metabolic stability .

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O, characterized by the presence of a cyclopropane ring and a carbamoyl group. The compound's structure contributes to its unique biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • Compounds containing cyclopropyl groups have been shown to exhibit selective inhibition of certain enzymes, such as p38α MAP kinase, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic benefits in conditions like rheumatoid arthritis .
  • Anticancer Properties :
    • Research indicates that cyclopropane derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Activity :
    • Some studies suggest that compounds similar to this compound possess antimicrobial properties, making them potential candidates for treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibition of p38α MAP kinase
AnticancerInduction of apoptosis in cancer cells
AntimicrobialPotential activity against bacterial strains

Case Study: Inhibition of p38α MAP Kinase

In a study examining the structure-activity relationship (SAR) of cyclopropyl-containing compounds, this compound was identified as a potent inhibitor of p38α MAP kinase. The compound demonstrated improved pharmacokinetic properties compared to other candidates, leading to enhanced efficacy in murine models of inflammation .

Case Study: Anticancer Activity

A separate investigation into the anticancer properties revealed that derivatives of cyclopropane could effectively trigger apoptosis in various cancer cell lines. The study highlighted the importance of the cyclopropyl group in enhancing the binding affinity to target proteins involved in cell cycle regulation .

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